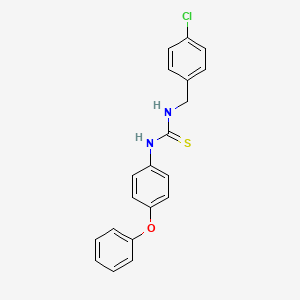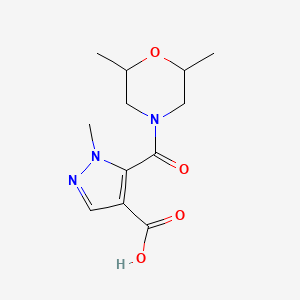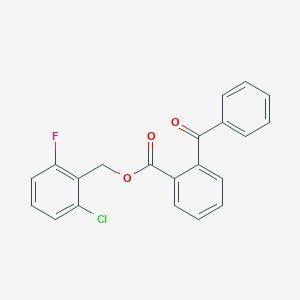![molecular formula C18H22N4O3 B6038872 N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide](/img/structure/B6038872.png)
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrimidine ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the piperidine ring and the pyrimidine ring. Common reagents used in these reactions include furan-2-carboxylic acid, piperidine, and 2,6-dimethylpyrimidine-4-carboxylic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide
- N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]thiophene-2-carboxamide
- N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]benzene-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-9-15(21-13(2)20-12)18(24)22-7-3-5-14(11-22)10-19-17(23)16-6-4-8-25-16/h4,6,8-9,14H,3,5,7,10-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYSWDDXMWCASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B6038805.png)
![3-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B6038809.png)
![1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6038821.png)
![N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B6038824.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B6038831.png)
![1-(4-chlorophenyl)-4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazine](/img/structure/B6038832.png)
![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6038850.png)


![N-[2-(2-methoxyphenyl)ethyl]tetrahydro-3-thiophenamine](/img/structure/B6038863.png)
![3-(4-chlorobenzyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038871.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038900.png)
